molecular formula C10H10Cl2O3 B13006213 2,5-Dichloro-4-isopropoxybenzoic acid

2,5-Dichloro-4-isopropoxybenzoic acid

Cat. No.: B13006213
M. Wt: 249.09 g/mol
InChI Key: SSWCGYQDGOMYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-isopropoxybenzoic acid typically involves the chlorination of 4-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific substitution pattern allows for targeted chemical modifications and exploration of its biological activities .

Biological Activity

2,5-Dichloro-4-isopropoxybenzoic acid (DCPIBA) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of DCPIBA, summarizing key findings from various studies, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DCPIBA is a chlorobenzoic acid derivative characterized by the presence of two chlorine atoms at positions 2 and 5 on the benzene ring and an isopropoxy group at position 4. Its chemical structure can be represented as follows:

C12H12Cl2O3\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{O}_3

c-Myc Inhibition

One prominent mechanism through which DCPIBA exhibits biological activity is its ability to disrupt the c-Myc-Max protein–protein interaction. c-Myc is a well-known oncogene involved in various cancers. In vitro studies have demonstrated that DCPIBA can effectively inhibit the binding of c-Myc to its target DNA sequences, thereby interfering with its transcriptional activity. This was evidenced by electrophoretic mobility shift assays (EMSA), where DCPIBA showed significant disruption of c-Myc-Max/DNA complexes at concentrations as low as 100 µM .

Table 1: Inhibition Potency of DCPIBA Derivatives

CompoundIC50 (µM)
DCPIBA20.2 ± 1.3
4aa11.6 ± 2.3
4da43.0 ± 1.7

Antitumor Activity

Research indicates that DCPIBA and its derivatives possess notable antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating various apoptotic pathways. For instance, in assays involving Hep-G2 liver cancer cells, treatment with DCPIBA resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

Modulation of Protein Degradation Pathways

In addition to its antitumor effects, DCPIBA has been found to enhance the activity of key protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and could provide therapeutic benefits in age-related diseases where these pathways are compromised .

Study on Cancer Cell Lines

A study conducted on various cancer cell lines including A2058 melanoma cells and CCD25sk normal skin fibroblasts demonstrated that DCPIBA did not exhibit significant cytotoxicity at lower concentrations but effectively inhibited cell growth at higher doses. The study highlighted that while normal cells remained largely unaffected, cancerous cells showed marked sensitivity to DCPIBA treatment .

Structural Activity Relationship (SAR) Analysis

Further investigations into the SAR of DCPIBA revealed that modifications to the isopropoxy group significantly influenced its biological activity. Compounds with longer or bulkier substituents exhibited reduced selectivity and potency against RAR receptors, suggesting that fine-tuning the chemical structure could enhance therapeutic efficacy .

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2,5-dichloro-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H10Cl2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI Key

SSWCGYQDGOMYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.